Cas no 1174006-47-3 (9,9-Bis[4-(1-pyrenyl)phenyl]fluorene)

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene is a high-purity organic compound characterized by its rigid, conjugated structure, incorporating fluorene and pyrene moieties. This design imparts excellent thermal stability, high fluorescence quantum yield, and strong blue-light emission properties, making it suitable for advanced optoelectronic applications. Its extended π-conjugation enhances charge transport efficiency, which is beneficial for organic light-emitting diodes (OLEDs) and other organic semiconductor devices. The compound's robust molecular architecture also contributes to improved morphological stability in thin-film formulations. Researchers value its well-defined synthesis and consistent performance in photophysical studies, particularly in developing next-generation emissive materials.
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene structure
1174006-47-3 structure
商品名:9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
CAS番号:1174006-47-3
MF:C57H34
メガワット:718.90
MDL:MFCD12022454
CID:2604873
PubChem ID:354333626

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene 化学的及び物理的性質

名前と識別子

    • 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
    • 9,9-BIS[4-(PYRENYL)PHENYL]-9H-FLUORENE
    • 1,1'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))dipyrene
    • 1-[4-[9-(4-pyren-1-ylphenyl)fluoren-9-yl]phenyl]pyrene
    • 9,9-Bis[4-(1-pyrenyl)phenyl]-9H-fluorene
    • CID 101502333
    • BPPF
    • BPPF , 9,9-Bis[4-(pyrenyl)phenyl]fluorene
    • 1,1'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bispyrene
    • Pyrene, 1,1'-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis-
    • 1-(4-{9-[4-(pyren-1-yl)phenyl]-9H-fluoren-9-yl}phenyl)pyrene
    • MFCD12022454
    • 1-(4-{9-[4-(pyren-1-yl)phenyl]fluoren-9-yl}phenyl)pyrene
    • 1174006-47-3
    • B4980
    • 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene, 96%
    • ZWB00647
    • AKOS027253718
    • BS-53745
    • MDL: MFCD12022454
    • インチ: 1S/C57H34/c1-3-13-51-47(11-1)48-12-2-4-14-52(48)57(51,43-27-19-35(20-28-43)45-31-23-41-17-15-37-7-5-9-39-25-33-49(45)55(41)53(37)39)44-29-21-36(22-30-44)46-32-24-42-18-16-38-8-6-10-40-26-34-50(46)56(42)54(38)40/h1-34H
    • InChIKey: WHLKCPQPGTUZBU-UHFFFAOYSA-N
    • ほほえんだ: C1(C2C=CC(C3=CC=C4C=CC5=CC=CC6C=CC3=C4C=65)=CC=2)(C2C=CC(C3=CC=C4C=CC5=CC=CC6C=CC3=C4C=65)=CC=2)C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 718.266051085g/mol
  • どういたいしつりょう: 718.266051085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 57
  • 回転可能化学結合数: 4
  • 複雑さ: 1300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 16.1
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.3E-12 g/L) (25 ºC),

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene セキュリティ情報

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene 税関データ

  • 税関コード:2902.90.9000

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B702078-50mg
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene
1174006-47-3
50mg
$ 184.00 2023-04-18
TRC
B702078-100mg
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene
1174006-47-3
100mg
$ 282.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4980-1g
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
1174006-47-3 96.0%(LC)
1g
¥2890.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4980-200mg
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
1174006-47-3 96.0%(LC)
200mg
¥690.0 2023-09-01
1PlusChem
1P008YHW-200mg
9,9-bis[4-(pyrenyl)phenyl]-9H-fluorene
1174006-47-3 >96.0%(HPLC)
200mg
$162.00 2025-02-24
1PlusChem
1P008YHW-250mg
9,9-bis[4-(pyrenyl)phenyl]-9H-fluorene
1174006-47-3 ≥96%
250mg
$128.00 2025-03-29
Alichem
A019124775-1g
1,1'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))dipyrene
1174006-47-3 98%
1g
$684.82 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239461-1g
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
1174006-47-3 98%
1g
¥4152.00 2024-08-09
Cooke Chemical
T8103630-1g
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
1174006-47-3 >96.0%(HPLC)
1g
RMB 2312.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4980-200mg
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene
1174006-47-3 96.0%(LC)
200mg
¥690.0 2022-06-10

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene 関連文献

9,9-Bis[4-(1-pyrenyl)phenyl]fluoreneに関する追加情報

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene (CAS No. 1174006-47-3): A Comprehensive Overview

9,9-Bis[4-(1-pyrenyl)phenyl]fluorene (CAS No. 1174006-47-3) is a sophisticated organic compound that has garnered significant attention in the fields of materials science, organic electronics, and photophysics. This compound is characterized by its unique molecular structure, which combines the properties of fluorene and pyrene moieties, making it a promising candidate for various advanced applications.

The molecular formula of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene is C50H32, and its molecular weight is approximately 652.8 g/mol. The compound features a central fluorene core flanked by two pyrene-substituted phenyl groups, which contribute to its remarkable photophysical properties. The fluorene moiety is known for its excellent thermal stability and high electron mobility, while the pyrene units are renowned for their strong fluorescence and ability to form excimers and exciplexes.

Recent studies have highlighted the potential of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene in the development of organic light-emitting diodes (OLEDs). The compound's high photoluminescence quantum yield and excellent solubility in common organic solvents make it an attractive material for use in solution-processed OLEDs. Research published in the Journal of Materials Chemistry C has demonstrated that 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene can achieve high external quantum efficiencies (EQEs) when used as a dopant in phosphorescent OLEDs.

In addition to its applications in OLEDs, 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene has shown promise in the field of organic photovoltaics (OPVs). The compound's ability to form efficient charge-transfer complexes with electron acceptors such as fullerene derivatives has been explored in several studies. A notable example is a study published in Advanced Energy Materials, which reported that blends of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene and PC71BM exhibited enhanced power conversion efficiencies (PCEs) compared to traditional donor-acceptor pairs.

The photophysical properties of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene have also been extensively studied. The compound exhibits strong absorption in the visible region and emits intense blue fluorescence with a high quantum yield. These properties make it an ideal candidate for use in fluorescent probes and bioimaging applications. Research published in Bioconjugate Chemistry has demonstrated that 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene can be conjugated with biomolecules to create highly sensitive and selective fluorescent probes for cellular imaging.

The synthesis of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene typically involves multi-step reactions starting from readily available precursors such as fluorenone and pyrene derivatives. A common synthetic route involves the formation of the fluorene core through a condensation reaction followed by substitution reactions to introduce the pyrene-substituted phenyl groups. The detailed synthetic protocols have been reported in several peer-reviewed journals, including Tetrahedron Letters.

The thermal stability of 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene is another important aspect that has been investigated. Studies have shown that the compound can withstand temperatures up to 350°C without significant decomposition, making it suitable for high-temperature processing techniques used in device fabrication. This property is particularly advantageous for applications in organic electronics where thermal stability is crucial for device performance and longevity.

In conclusion, 9,9-Bis[4-(1-pyrenyl)phenyl]fluorene (CAS No. 1174006-47-3) is a versatile organic compound with a wide range of potential applications in materials science and organic electronics. Its unique molecular structure endows it with excellent photophysical properties, thermal stability, and solubility, making it an attractive material for use in OLEDs, OPVs, and bioimaging applications. Ongoing research continues to explore new avenues for its utilization, further solidifying its position as a key player in the development of advanced functional materials.

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